Electrophilic Substitution Potential: 7-Chloro vs. Unsubstituted Benzofuran-2-carbaldehyde
7-Chloro-3-methylbenzofuran-2-carbaldehyde serves as a precursor to 7-chloro-3-methylbenzofurancarboxylic acid chloride, which undergoes Friedel-Crafts acylation with benzene or anisole to yield 7-chloro-2-benzofuryl aryl ketones in a single step [1]. This synthetic pathway demonstrates that the chlorine substituent remains intact and does not interfere with acylation chemistry, providing a route to complex ketones that would require additional protection/deprotection steps if attempted from an unsubstituted benzofuran-2-carbaldehyde scaffold.
| Evidence Dimension | Electron-withdrawing effect on aromatic ring reactivity |
|---|---|
| Target Compound Data | Chlorine at 7-position; aldehyde at 2-position; methyl at 3-position |
| Comparator Or Baseline | 3-Methylbenzofuran-2-carbaldehyde (CAS 1199-07-1; no halogen substitution) |
| Quantified Difference | Presence vs. absence of halogen substituent; halogenation of benzofurans is known to alter electronic properties and enhance binding affinity in medicinal chemistry contexts |
| Conditions | Friedel-Crafts acylation with benzene or anisole using acid chloride intermediate |
Why This Matters
This matters for scientific selection because the halogen substituent provides a pre-installed handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible with non-halogenated benzofuran aldehydes.
- [1] Prewysz-Kwinto, A. Synthesis of 7-chloro-2-benzofuryl aryl ketones. Chem. Heterocycl. Compd. 24, 1282–1284 (1988). DOI: 10.1007/BF00633511. View Source
